

h-d-Lys(boc)-ome.hcl physical appearance and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *h-d-Lys(boc)-ome.hcl*

Cat. No.: B3029447

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **H-D-Lys(Boc)-OMe.HCl**

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the critical physicochemical characteristics of **H-D-Lys(Boc)-OMe.HCl**. As a key building block in peptide synthesis and various pharmaceutical research applications, a thorough understanding of its physical appearance and stability is paramount for ensuring experimental reproducibility and the integrity of synthesized molecules. This document provides not only foundational data but also the rationale behind handling and storage protocols, grounded in established chemical principles.

Physicochemical Characteristics at a Glance

A summary of the essential physicochemical properties of **H-D-Lys(Boc)-OMe.HCl** is presented below. These parameters are fundamental for its use in a laboratory setting, influencing everything from solvent selection to reaction setup.

Property	Value	Source(s)
CAS Number	66494-53-9	[1] [2]
Molecular Formula	C ₁₂ H ₂₅ CIN ₂ O ₄	[1] [3]
Molecular Weight	296.79 g/mol	[1] [3]
Appearance	White to off-white powder	[1]
Purity	Typically ≥98%	[4] [5]
Melting Point	152-165 °C (L-isomer data)	[4]

Note: While the user specified the D-isomer, some data, such as the melting point, is more readily available for the more common L-isomer (CAS 2389-48-2) and is provided here for reference.

Physical Appearance: A Detailed Profile

H-D-Lys(Boc)-OMe.HCl is consistently described as a white to off-white powder.[\[1\]](#) Some suppliers may also characterize it as a crystalline powder, which can range from white to a light yellow hue.[\[6\]](#) The slight variation in color is generally not indicative of impurity but can be attributed to minor differences in the manufacturing process or slight degradation over time if not stored under optimal conditions.

The powdered form is a critical physical attribute as it dictates handling procedures.[\[5\]](#) The fine particulate nature necessitates the use of appropriate personal protective equipment (PPE), such as dust masks or respirators, to prevent inhalation, and requires careful handling to avoid generating airborne dust.[\[3\]](#)[\[7\]](#)

Comprehensive Stability Profile

The stability of **H-D-Lys(Boc)-OMe.HCl** is a critical factor for its successful application. The molecule possesses several functional groups—a free amine (as a hydrochloride salt), a methyl ester, and a Boc-protecting group—each with its own susceptibility to degradation.

Recommended Storage Conditions

To ensure long-term stability and preserve its purity, specific storage conditions are essential. The compound is known to be hygroscopic and air-sensitive. Therefore, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is the gold standard.

Temperature plays a crucial role in preventing degradation. While some sources suggest room temperature storage is acceptable if in a cool, dark place (<15°C), more stringent conditions are often recommended for long-term preservation. Storage at 0-8°C is advised by several suppliers.^[4] For stock solutions, freezing is recommended, with storage at -20°C for up to one year or -80°C for up to two years being viable options.^[8]

Conditions and Reagents to Avoid

The compound's stability is compromised under certain conditions. It is crucial to avoid:

- Strong Oxidizing Agents: These can react with the amine groups in the molecule.^{[7][9]}
- Strong Acids and Alkalies: These can lead to the cleavage of the Boc-protecting group (acidic conditions) or hydrolysis of the methyl ester (alkaline conditions).^[9]
- Heat and Ignition Sources: While not highly flammable, keeping the compound away from heat sources is a standard precaution for organic reagents.^[7]
- Moisture: Due to its hygroscopic nature, exposure to moisture can lead to hydrolysis and degradation.

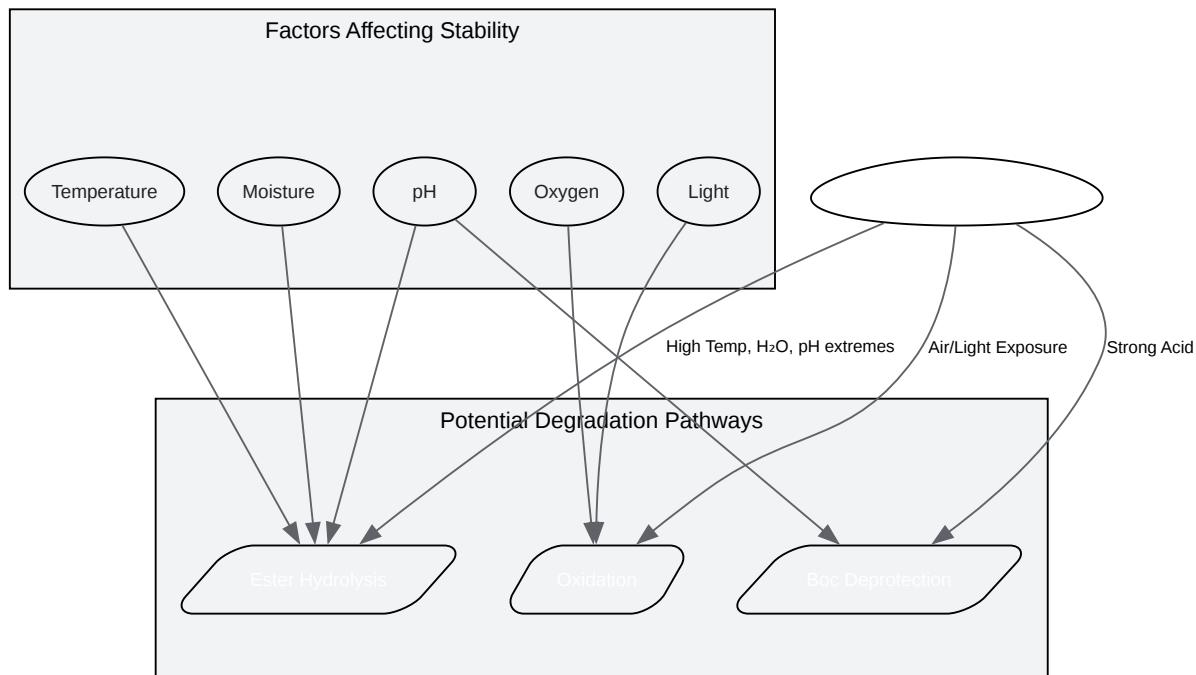
Decomposition Pathways

Under unsuitable conditions, **H-D-Lys(Boc)-OMe.HCl** can undergo degradation. The primary hazardous decomposition products upon combustion are oxides of carbon (CO, CO₂) and nitrogen (NO_x).^[7] Chemical degradation pathways include the hydrolysis of the methyl ester to the corresponding carboxylic acid and the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.

Experimental Protocols: Handling and Storage

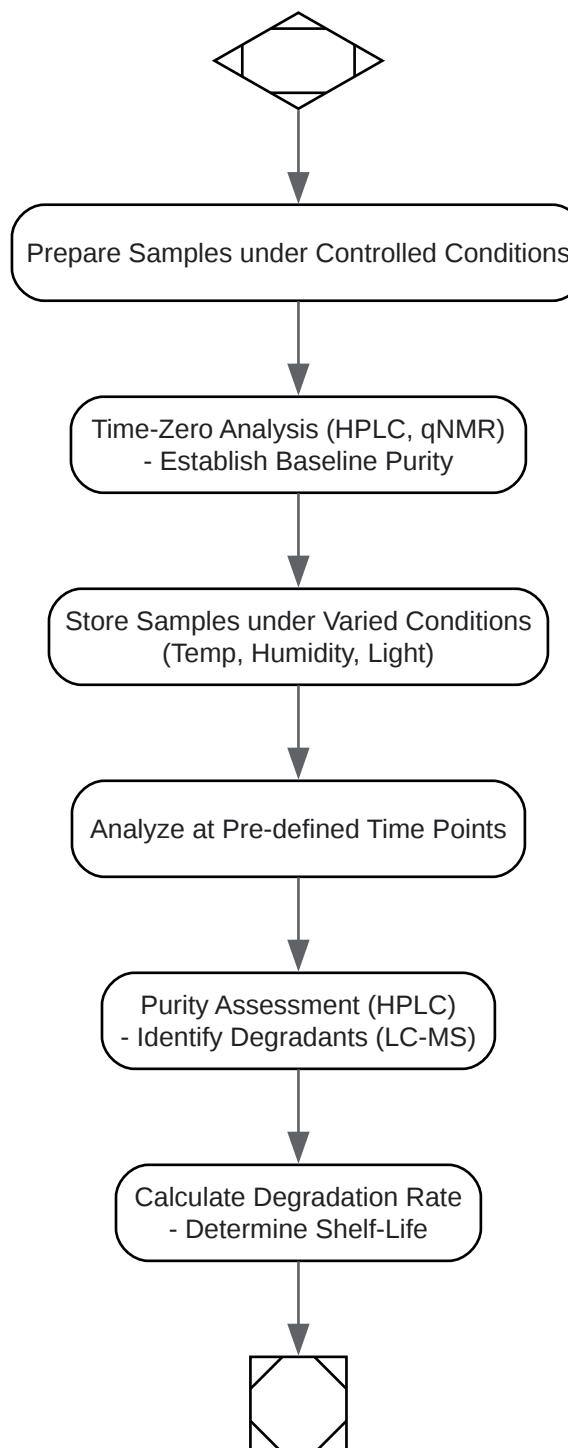
Adherence to strict protocols is necessary to maintain the integrity of **H-D-Lys(Boc)-OMe.HCl**.

Protocol for Safe Handling and Use


- Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a fume hood or using local exhaust ventilation to minimize dust exposure.[7]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For weighing and transferring the powder, a dust mask or respirator is recommended.[3][7]
- Dispensing: Use appropriate tools to handle the solid material to avoid creating dust clouds.
- Solution Preparation: When preparing solutions, it is recommended to do so freshly for each experiment.[8] If precipitation occurs, gentle heating or sonication can aid in dissolution.[8]

Protocol for Long-Term Storage

- Container: Store the compound in its original, tightly sealed container.
- Atmosphere: Before sealing for long-term storage, flush the container with an inert gas like argon or nitrogen to displace air and moisture.
- Temperature: Store the sealed container in a refrigerator at the recommended temperature (typically 0-8°C) or in a freezer for extended periods.[4]
- Desiccation: For added protection against moisture, the container can be placed inside a desiccator.


Visualization of Key Relationships

To better illustrate the factors influencing the stability of **H-D-Lys(Boc)-OMe.HCl**, the following diagrams outline the key relationships and a conceptual workflow for assessing stability.

[Click to download full resolution via product page](#)

Caption: Factors influencing **H-D-Lys(Boc)-OMe.HCl** stability.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the stability of **H-D-Lys(Boc)-OMe.HCl**.

Conclusion

H-D-Lys(Boc)-OMe.HCl is a stable compound when handled and stored under the appropriate conditions. Its physical form as a white to off-white powder and its sensitivity to moisture, air, and certain chemical reagents are key considerations for its use in research and development. By adhering to the protocols outlined in this guide, scientists can ensure the material's integrity, leading to more reliable and reproducible experimental outcomes in the synthesis of peptides and other complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. peptide.com [peptide.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. H-Lys(Boc)-OMe 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Nε-Boc-L-リシンメチル塩酸塩 | H-Lys(Boc)-OMe.HCl | 2389-48-2 | 東京化成工業株式会社 [tcichemicals.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [h-d-Lys(boc)-ome.hcl physical appearance and stability]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029447#h-d-lys-boc-ome-hcl-physical-appearance-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com